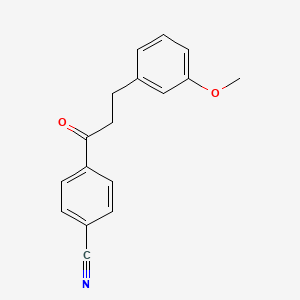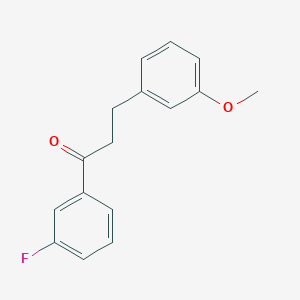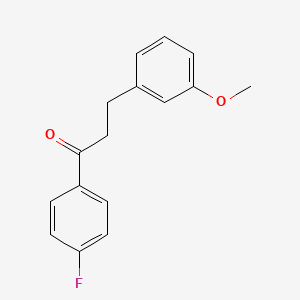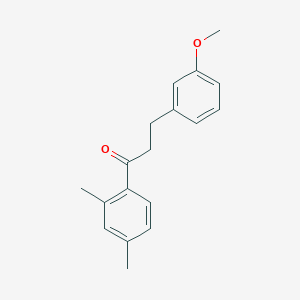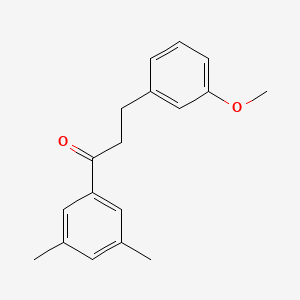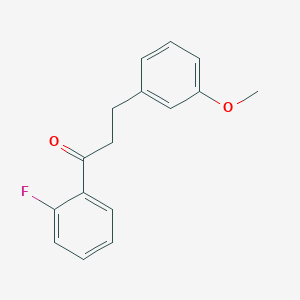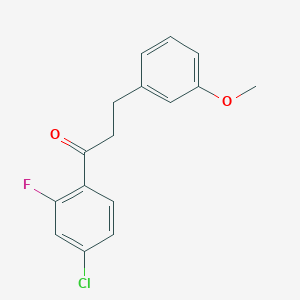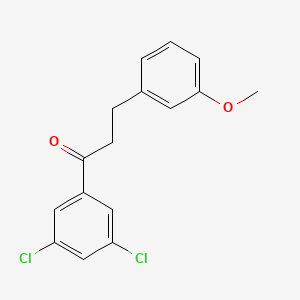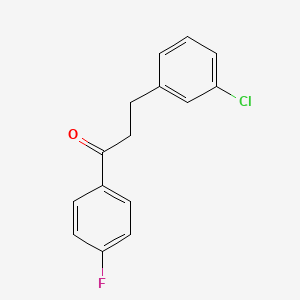
3-(3-Chlorophenyl)-4'-fluoropropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chlorophenyl isocyanate is an organic compound that is used in the preparation of cis-4-[N-(3-chlorophenyl)carbamoloxyl]-2-butenyl-trimethylammoniumiodide . It is also used as a reagent in the vinylation, alkylation, and dienylation of ketones .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, has been reported. These compounds have potential anticonvulsant and analgesic properties .Molecular Structure Analysis
The molecular structure analysis of similar compounds is complex and depends on various factors. For instance, the influence of solvents and temperature on the yield and enantioselectivity of the phenylation of 3′-chloropropiophenone has been investigated .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For example, the ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds depend on their structure and composition. For instance, 3-Chlorophenol is a colorless or white solid that melts easily and exhibits significant solubility in water .Scientific Research Applications
Synthesis and Chemical Properties:
- 3-(3-Chlorophenyl)-4'-fluoropropiophenone and similar compounds have been synthesized and analyzed for their molecular geometry and chemical reactivity. These studies focus on the synthesis process, spectroscopic analysis, and quantum chemical studies to understand the structural and reactive characteristics of such compounds (Satheeshkumar et al., 2017).
Crystallography and Molecular Structure:
- Research has been conducted on the crystal structure and molecular behavior of compounds closely related to 3-(3-Chlorophenyl)-4'-fluoropropiophenone, highlighting the importance of understanding the physical and chemical properties of these substances at different conditions such as temperature and pressure (Oswald et al., 2005).
Biochemical Applications:
- Some studies have explored the antibacterial and antioxidant properties of compounds structurally related to 3-(3-Chlorophenyl)-4'-fluoropropiophenone. These investigations provide insights into the potential biomedical applications of these chemical compounds (Arutyunyan et al., 2012).
Material Science and Catalysis:
- The chemical properties of 3-(3-Chlorophenyl)-4'-fluoropropiophenone-like compounds are being studied for their applications in material science, including the formation of new polymers and as catalysts in chemical reactions (Kasturi & Damodaran, 1969).
Biocatalysis:
- Research involving Saccharomyces cerevisiae, a type of yeast, for the biocatalytic reduction of 3-(3-Chlorophenyl)-4'-fluoropropiophenone demonstrates the intersection of chemistry and biology, indicating potential applications in biotechnological processes (이해룡 et al., 2011).
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall activity .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Safety and Hazards
Future Directions
The future directions in the study of similar compounds involve exploring new mechanistic drug approaches and improving trial execution. For instance, the synthesis of new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives as potential anticonvulsant and analgesic agents is a promising direction .
properties
IUPAC Name |
3-(3-chlorophenyl)-1-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-3,5-8,10H,4,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRYLFLMFIUQOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644429 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-4'-fluoropropiophenone | |
CAS RN |
898787-00-3 |
Source


|
| Record name | 3-(3-Chlorophenyl)-1-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


